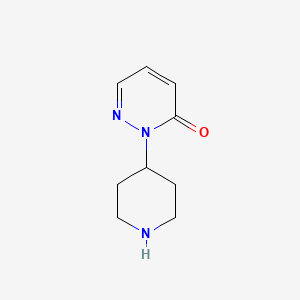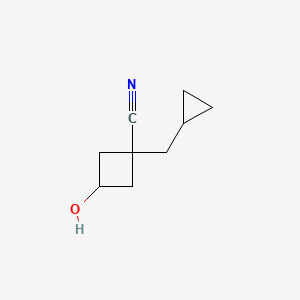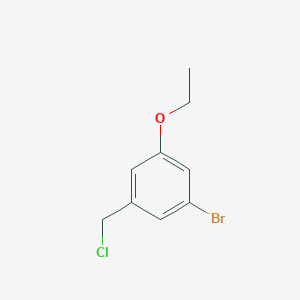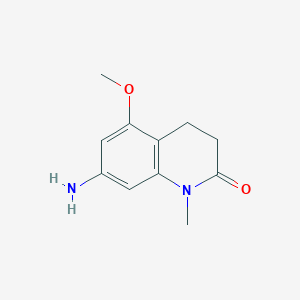
4-Methylsulfonyl-2-nitro-1-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfonyl-2-nitro-1-phenoxybenzene is an organic compound with the molecular formula C13H11NO5S It is characterized by the presence of a nitro group, a methylsulfonyl group, and a phenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 4-Methylsulfonyl-2-nitro-1-phenoxybenzene involves the nitration of 4-methylsulfonyl-1-phenoxybenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylsulfonyl-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium hypochlorite.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 4-methylsulfonyl-2-amino-1-phenoxybenzene.
Substitution: Formation of various substituted phenoxybenzene derivatives.
Aplicaciones Científicas De Investigación
4-Methylsulfonyl-2-nitro-1-phenoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methylsulfonyl-2-nitro-1-phenoxybenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can enhance the compound’s solubility and facilitate its transport across biological membranes. The phenoxy group can participate in binding interactions with target proteins or enzymes, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylsulfonyl-2-nitrobenzoic acid
- 4-Methylsulfonyl-2-nitrobenzene
- 4-Methylsulfonyl-2-nitrophenol
Uniqueness
4-Methylsulfonyl-2-nitro-1-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H11NO5S |
|---|---|
Peso molecular |
293.30 g/mol |
Nombre IUPAC |
4-methylsulfonyl-2-nitro-1-phenoxybenzene |
InChI |
InChI=1S/C13H11NO5S/c1-20(17,18)11-7-8-13(12(9-11)14(15)16)19-10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
VDWWYKYTSNCGLL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)



![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)


![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)




